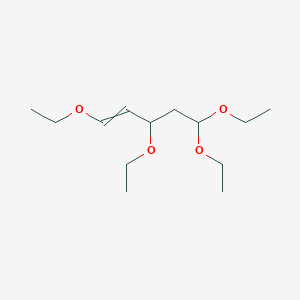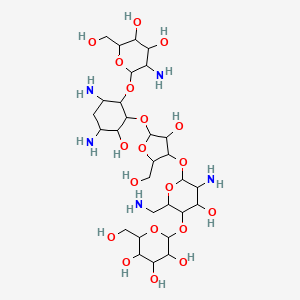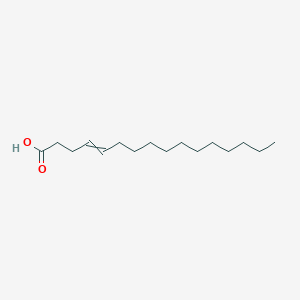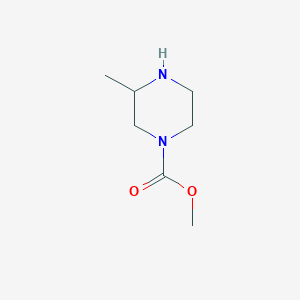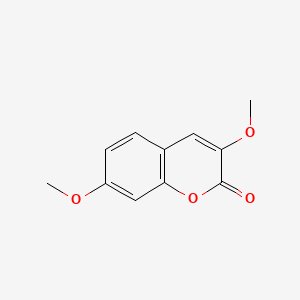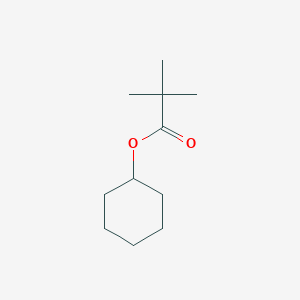
Propanoic acid, 2,2-dimethyl-, cyclohexyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 2,2-dimethyl-, cyclohexyl ester is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.2753 g/mol . This compound is characterized by the presence of a cyclohexyl ester group attached to a 2,2-dimethylpropanoic acid backbone. It is commonly used in various chemical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, cyclohexyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with cyclohexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The general reaction scheme is as follows:
2,2-Dimethylpropanoic acid+CyclohexanolAcid CatalystPropanoic acid, 2,2-dimethyl-, cyclohexyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and minimize by-products. The esterification process is often followed by purification steps, such as distillation or recrystallization, to obtain the pure ester.
化学反应分析
Types of Reactions
Propanoic acid, 2,2-dimethyl-, cyclohexyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2,2-dimethylpropanoic acid and cyclohexanol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2,2-Dimethylpropanoic acid and cyclohexanol.
Reduction: 2,2-Dimethylpropanol and cyclohexanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学研究应用
Propanoic acid, 2,2-dimethyl-, cyclohexyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
作用机制
The mechanism of action of propanoic acid, 2,2-dimethyl-, cyclohexyl ester involves its hydrolysis to release 2,2-dimethylpropanoic acid and cyclohexanol. The ester linkage is susceptible to enzymatic hydrolysis by esterases in biological systems, leading to the release of the active components. The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Pivalic acid (2,2-Dimethylpropanoic acid): The parent acid of the ester.
Cyclohexanol: The alcohol component of the ester.
Methyl 2,2-dimethylpropanoate: Another ester of 2,2-dimethylpropanoic acid with a different alcohol component.
Uniqueness
Propanoic acid, 2,2-dimethyl-, cyclohexyl ester is unique due to the presence of both a bulky 2,2-dimethylpropanoic acid moiety and a cyclohexyl group. This combination imparts distinct physical and chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions in various applications.
属性
CAS 编号 |
29878-49-7 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC 名称 |
cyclohexyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H20O2/c1-11(2,3)10(12)13-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |
InChI 键 |
WDCXGSMKFYMFCM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)OC1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


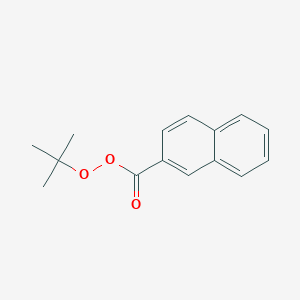

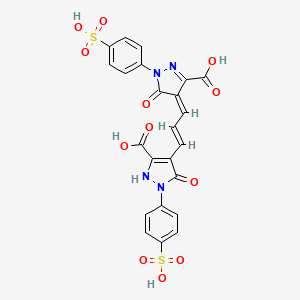
![Benz[a]anthracen-7-ol](/img/structure/B14686536.png)
